molecular formula C16H16FN3O3S B2666041 2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide CAS No. 1421441-98-6

2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2666041
CAS No.: 1421441-98-6
M. Wt: 349.38
InChI Key: AHBCRIUSNVKNPC-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

Access to Sulfonylated Furans or Imidazo[1,2-a]pyridines via Metal-Free Reactions : A study by Cui et al. (2018) outlines a three-component reaction for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This domino process exemplifies a strategy for creating related compounds with high functional group tolerance and efficiency, suggesting a pathway for synthesizing derivatives of the specified compound for chemical research purposes (Cui et al., 2018).

Antitumor Activity and Molecular Modeling

Synthesis, Antitumor Evaluation, Molecular Modeling, and QSAR of Novel Benzenesulfonamides : Tomorowicz et al. (2020) conducted research on novel benzenesulfonamide derivatives, showcasing their significant cytotoxic activity against cancer cell lines and revealing QSAR models. These insights into structure-activity relationships and molecular docking studies might guide research into the antitumor potential of 2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide (Tomorowicz et al., 2020).

Corrosion Inhibition

Amino Acid Compounds as Eco-friendly Corrosion Inhibitors : Research by Yadav et al. (2015) on amino acid compounds for steel corrosion inhibition in acidic solutions might provide a foundation for studying the corrosion inhibition properties of the specified compound. Their approach integrates electrochemical methods and theoretical calculations, highlighting potential applications in materials science (Yadav et al., 2015).

Fluorophore Research for Zinc(II) Detection

Preparative and Spectroscopic Study of Fluorophores : Kimber et al. (2001) investigated zinc(II) specific fluorophores, which are crucial for studying intracellular Zn^2+ levels. This research could inspire studies on the use of fluorinated benzenesulfonamide derivatives, like the specified compound, as fluorophores or in the development of sensors for metal ions or other applications (Kimber et al., 2001).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. For example, many sulfonamide compounds are known to inhibit certain enzymes, which can lead to various biological effects .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential uses in fields like medicine or materials science .

Properties

IUPAC Name

2-fluoro-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-20-11-13(14-6-4-10-23-14)19-16(20)8-9-18-24(21,22)15-7-3-2-5-12(15)17/h2-7,10-11,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBCRIUSNVKNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNS(=O)(=O)C2=CC=CC=C2F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.